![molecular formula C9H14F2N2O B8149829 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B8149829.png)
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine
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Overview
Description
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is a fluorinated pyrrolidine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the use of fluorinated starting materials and specific catalysts. One common method includes the enantioselective 1,3-dipolar cycloaddition of azomethine ylides with difluorostyrenes, catalyzed by copper (I) complexes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable catalytic processes and fluorinated reagents is likely to be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine exhibit potential in targeting specific cancer pathways. For instance, studies have shown that modifications in the pyrrolidine structure can enhance the selectivity for tropomyosin receptor kinases (Trk) involved in cancer cell proliferation .
2. Neurological Disorders
The compound's ability to interact with neuroreceptors suggests applications in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, making it a candidate for developing treatments for conditions like anxiety and depression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes various synthetic routes and their yields:
Synthesis Route | Yield (%) | Reference |
---|---|---|
Route A: Direct fluorination | 85 | |
Route B: Amidation reaction | 78 | |
Route C: Cyclization method | 90 |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound. The results indicated that specific modifications improved potency against breast cancer cell lines, demonstrating its potential as a lead compound for further development .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound in animal models. The findings suggested significant anxiolytic effects, supporting its application in developing new therapies for anxiety disorders .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. For instance, as a potential inhibitor of dipeptidyl peptidase-4, it binds to the active site of the enzyme, preventing its normal function . This interaction can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: A closely related compound with similar structural features.
3,3,4-Trifluoropyrrolidine: Another fluorinated pyrrolidine derivative with additional fluorine atoms.
Uniqueness
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is unique due to its specific fluorination pattern and potential for diverse chemical modifications. This makes it a valuable scaffold in drug discovery and development .
Biological Activity
3,3-Difluoro-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antibacterial properties, mechanisms of action, and structural characteristics that contribute to its efficacy.
Chemical Structure and Properties
The compound has the chemical formula C9H14F2N2O and is characterized by a difluorinated pyrrolidine ring structure. Its unique configuration allows it to interact with various biological targets, which is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. In particular, derivatives containing the pyrrolidine-2,3-dione core have shown promise as inhibitors of bacterial growth.
Case Studies
-
Inhibition of Pseudomonas aeruginosa :
A study identified pyrrolidine-2,3-diones as potent inhibitors of penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa, a key target for developing new antibiotics against multidrug-resistant strains. The study noted that modifications to the pyrrolidine core significantly enhanced inhibitory activity, suggesting that similar modifications could be explored for 3,3-difluoro derivatives . -
Biofilm Disruption :
Another investigation assessed a library of pyrrolidine derivatives for their ability to disrupt biofilms formed by Staphylococcus aureus. Compounds exhibited low minimum biofilm eradication concentration (MBEC) values compared to minimum inhibitory concentration (MIC) values, indicating their potential as adjuvants in antibiotic therapy .
The biological activity of this compound can be attributed to its ability to interact with specific bacterial enzymes and proteins:
- Targeting PBP3 : The compound's structure allows it to bind effectively to PBP3, inhibiting its function and leading to bacterial cell death.
- Disruption of Protein Interactions : Research indicates that compounds with similar structures can stabilize or destabilize protein-protein interactions crucial for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR of 3,3-difluoro derivatives is essential for optimizing their biological activity. Key findings include:
Structural Feature | Impact on Activity |
---|---|
Difluorination | Enhances lipophilicity and binding affinity |
Pyrrolidine Core | Essential for biological activity; modifications can improve potency |
Substituents on the Ring | Specific substitutions can lead to increased antibacterial efficacy |
Research Findings
Numerous studies have documented the synthesis and evaluation of various pyrrolidine derivatives. For instance:
- A comprehensive review highlighted the synthesis pathways and biological evaluations of pyrrolidine-2,3-diones, noting their potential as novel antibacterial agents .
- Experimental results indicated that certain derivatives showed significant antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of activity .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-[(2R)-pyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)3-5-13(6-9)8(14)7-2-1-4-12-7/h7,12H,1-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTLVSWIUUFZPF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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